molecular formula C9H14N2 B1458567 2-Azaspiro[4.4]nonane-4-carbonitrile CAS No. 1936317-74-6

2-Azaspiro[4.4]nonane-4-carbonitrile

Cat. No. B1458567
M. Wt: 150.22 g/mol
InChI Key: NLIMQMCSGKRBRB-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonane-4-carbonitrile is a chemical compound with a molecular weight of 125.21 . It is a liquid at room temperature . The compound contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 triple bond, 2 five-membered rings, 1 secondary amine (aliphatic), 1 nitrile (aliphatic), and 1 Pyrrolidine .


Synthesis Analysis

The synthesis of similar substances like 2-azaspiro[4.4]nonane derivatives can be carried out using the (3+2) cycloaddition reaction of N-benzyl azomethine ylide generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .


Molecular Structure Analysis

The molecular structure of 2-Azaspiro[4.4]nonane-4-carbonitrile includes 1 triple bond, 2 five-membered rings, 1 secondary amine (aliphatic), 1 nitrile (aliphatic), and 1 Pyrrolidine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[4.4]nonane-4-carbonitrile include the (3+2) cycloaddition reaction of N-benzyl azomethine ylide with the corresponding unsaturated compounds .


Physical And Chemical Properties Analysis

2-Azaspiro[4.4]nonane-4-carbonitrile is a liquid at room temperature . It has a molecular weight of 125.21 .

Scientific Research Applications

  • 2-Aza-spiro [4.4]nonane-4-carboxylic acid hydrochloride : This compound is a white solid with a purity of 97%. It is used in various scientific research applications, but the specific details of its applications are not provided in the source.

  • 2-azaspiro [4.4]nonane : This compound is a liquid with a purity of 95%. It is also used in various scientific research applications, but the specific details of its applications are not provided in the source.

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole : This research describes a new synthesis of 2-oxa-7-azaspiro[3.5]nonane. The spirocyclic oxetanes were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid. The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole.

  • 2-Azaspiro [4.4]nonane-4-carboxylic acid hydrochloride : This compound is a white solid with a purity of 97%. It is used in various scientific research applications, but the specific details of its applications are not provided in the source.

  • Phosphine-catalyzed [3 + 2] annulation reaction : This research describes a novel phosphine-catalyzed [3 + 2] annulation of γ-substituted allenoates with succinimides, which was successfully applied to the synthesis of 2-azaspiro [4.4]nonene-1,3-dione derivatives. The reaction afforded the desired products in moderate to high yields (up to 96%) with excellent regioselectivities and diastereoselectivities.

  • Synthesis of spirocyclic pyrrolidines : In the course of work on the creation of novel biologically active compounds, various 2-azaspiro [4.4]nonane derivatives were synthesized.

  • 2-Azaspiro [4.4]nonane-4-carboxylic acid hydrochloride : This compound is a white solid with a purity of 97%. It is used in various scientific research applications, but the specific details of its applications are not provided in the source.

  • Phosphine-catalyzed [3 + 2] annulation reaction : This research describes a novel phosphine-catalyzed [3 + 2] annulation of γ-substituted allenoates with succinimides, which was successfully applied to the synthesis of 2-azaspiro [4.4]nonene-1,3-dione derivatives. The reaction afforded the desired products in moderate to high yields (up to 96%) with excellent regioselectivities and diastereoselectivities (up to >99\u2006:\u20061 dr). A plausible reaction mechanism has also been proposed based on previous literature. A novel phosphine-catalyzed [3 + 2] annulation of γ-substituted allenoates with succinimides was developed, which was successfully applied to the synthesis of 2-azaspiro [4.4]nonene-1,3-dione derivatives. The reaction afforded the desired products in moderate to high yields (up to 96%) with excellent regiosel

  • Synthesis of spirocyclic pyrrolidines : In the course of work on the creation of novel biologically active compounds, we needed to synthesize various 2-azaspiro [4.4]nonane derivatives.

properties

IUPAC Name

2-azaspiro[4.4]nonane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-5-8-6-11-7-9(8)3-1-2-4-9/h8,11H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIMQMCSGKRBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[4.4]nonane-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ER Zaitseva, AY Smirnov, NS Baleeva… - Chemistry of Heterocyclic …, 2019 - Springer
A simple method for the synthesis of 2-benzylazaspiro[4.4]nonanes via the reaction of low reactivity ethylidenecyclopentane derivatives with N-benzyl azomethine ylide obtained in situ …
Number of citations: 4 link.springer.com

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